Acetophenone, 4'-(4-methyl-1-piperazinyl)-

Description

The exact mass of the compound Acetophenone, 4'-(4-methyl-1-piperazinyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetophenone, 4'-(4-methyl-1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 4'-(4-methyl-1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

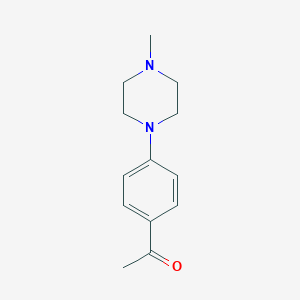

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)12-3-5-13(6-4-12)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIZGAMYKHTLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181152 | |

| Record name | Acetophenone, 4'-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26586-55-0 | |

| Record name | 1-[4-(4-Methyl-1-piperazinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26586-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-1-piperazinyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026586550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26586-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 4'-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-METHYL-1-PIPERAZINYL)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D5R2K46S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetophenone, 4'-(4-methyl-1-piperazinyl)- (CAS Number: 26586-55-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetophenone, 4'-(4-methyl-1-piperazinyl)-, a synthetic organic compound with the CAS number 26586-55-0. This document details its physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the existing, albeit limited, research on its biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and summarizing key data in a structured format.

Introduction

Acetophenone, 4'-(4-methyl-1-piperazinyl)- is a derivative of acetophenone featuring a 4-methyl-1-piperazinyl substituent at the para position of the phenyl ring. The incorporation of the piperazine moiety, a common pharmacophore in medicinal chemistry, suggests its potential for biological activity. Piperazine and its derivatives are known to be present in a wide array of clinically used drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, antianginal, and anticancer effects. The acetophenone scaffold itself is also a versatile building block in organic synthesis. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of Acetophenone, 4'-(4-methyl-1-piperazinyl)- is presented below.

| Property | Value |

| CAS Number | 26586-55-0[1] |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| IUPAC Name | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone[1] |

| Synonyms | p-(4-Methylpiperazino)-acetophenone, 4'-(4-Methyl-1-piperazinyl)acetophenone, Ethanone, 1-[4-(4-methyl-1-piperazinyl)phenyl]-[1] |

| Appearance | Crystalline solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like DMSO and chloroform. |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons of the acetyl group, the methyl protons on the piperazine ring, the methylene protons of the piperazine ring, and two distinct doublets for the para-substituted aromatic protons are expected. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, piperazine ring carbons, and the two methyl carbons are expected. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 219.1497. |

Synthesis and Characterization

The primary synthetic route to Acetophenone, 4'-(4-methyl-1-piperazinyl)- is through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis

Reaction: 4-Fluoroacetophenone with 1-methylpiperazine.

Materials:

-

4-Fluoroacetophenone

-

1-Methylpiperazine

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (50% aqueous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroacetophenone and an excess of 1-methylpiperazine in dimethyl sulfoxide.

-

Heat the reaction mixture under reflux with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a large volume of cold deionized water.

-

Basify the aqueous solution with a 50% aqueous sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with deionized water to remove any residual salts and impurities.

-

Dry the product under vacuum to yield Acetophenone, 4'-(4-methyl-1-piperazinyl)- as a solid.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 75 or 125 MHz.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected peaks include the C=O stretch of the ketone and C-N stretching vibrations.

Biological Activities and Potential Applications

While extensive biological data for Acetophenone, 4'-(4-methyl-1-piperazinyl)- is not yet available in the public domain, the chemical scaffold suggests potential therapeutic applications. The piperazine moiety is a well-established pharmacophore known to interact with various biological targets.

Potential Anticancer Activity

Derivatives of piperazine-substituted acetophenones have been investigated for their anticancer properties. Research on related acetophenone/piperazin-2-one hybrids has indicated a mechanism of action involving the induction of DNA damage.[2] This leads to the accumulation of γH2AX and p53, key proteins in the DNA damage response pathway.[2] Furthermore, these derivatives have been shown to reduce the phosphorylation of p38 and the expression of HSP70, which are involved in cell stress responses and DNA damage repair.[2] This cascade of events can lead to cell cycle arrest in the S/G2 phase and ultimately, apoptosis of cancer cells.[2]

While these findings are for structurally related compounds, they provide a strong rationale for investigating the anticancer potential of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.

Potential Signaling Pathway in Cancer

Caption: Hypothesized anticancer mechanism of action.

Potential Antimicrobial Activity

Experimental Workflows

Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Workflow for In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Conclusion and Future Directions

Acetophenone, 4'-(4-methyl-1-piperazinyl)- is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While current research on this specific molecule is limited, studies on closely related analogs indicate promising avenues for investigation, particularly in the fields of oncology and infectious diseases.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and microbial strains to determine its spectrum of activity and potency (IC₅₀ and MIC values).

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity and to develop lead compounds for further preclinical development.

This technical guide provides a solid foundation for initiating such research endeavors. The detailed protocols and summarized data are intended to streamline the initial phases of investigation into the therapeutic potential of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.

References

- 1. Acetophenone, 4’-(4-methyl-1-piperazinyl)- | SIELC Technologies [sielc.com]

- 2. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-(4-methyl-1-piperazinyl)acetophenone

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 4'-(4-methyl-1-piperazinyl)acetophenone, a heterocyclic compound of interest in pharmaceutical research. This document outlines the spectroscopic data, experimental protocols, and logical workflow employed to confirm the molecule's chemical structure, offering a valuable resource for professionals in the fields of analytical chemistry, organic synthesis, and drug discovery.

Molecular Structure and Properties

4'-(4-methyl-1-piperazinyl)acetophenone possesses the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . The structure features an acetophenone core substituted at the 4-position with a 4-methylpiperazinyl group. This substitution pattern is key to its chemical and biological properties.

Spectroscopic Data Analysis

The structural confirmation of 4'-(4-methyl-1-piperazinyl)acetophenone is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data obtained from these analyses are summarized below.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The following table summarizes the key ¹H NMR spectral data.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.88 | Doublet | 2H | Ar-H (ortho to C=O) |

| 6.89 | Doublet | 2H | Ar-H (ortho to piperazine) |

| 3.38 | Triplet | 4H | -CH₂- (piperazine, adjacent to Ar) |

| 2.56 | Triplet | 4H | -CH₂- (piperazine, adjacent to N-CH₃) |

| 2.51 | Singlet | 3H | -COCH₃ |

| 2.35 | Singlet | 3H | -NCH₃ |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 196.5 | C=O |

| 154.9 | Ar-C (para to C=O) |

| 130.4 | Ar-CH (ortho to C=O) |

| 126.9 | Ar-C (ipso to C=O) |

| 113.6 | Ar-CH (ortho to piperazine) |

| 54.8 | -CH₂- (piperazine, adjacent to N-CH₃) |

| 47.9 | -CH₂- (piperazine, adjacent to Ar) |

| 46.0 | -NCH₃ |

| 26.2 | -COCH₃ |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A low-resolution mass spectrum shows a peak for the protonated molecule [M+H]⁺ at m/z 219.1, which is consistent with the compound's molecular weight of 218.29 g/mol .[1]

| m/z | Proposed Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ |

| 175 | [M - COCH₃]⁺ |

| 147 | [M - N(CH₃)CH₂CH₂]⁺ |

| 70 | [CH₂=N(CH₃)CH₂CH₂]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a strong absorption band for the C=O (carbonyl) stretch of the ketone group, typically in the 1670-1690 cm⁻¹ range.[1] Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-N stretching vibrations from the piperazine ring.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1675 | C=O (Ketone) |

| ~3050 | Aromatic C-H Stretch |

| ~2950-2800 | Aliphatic C-H Stretch |

| ~1280 | C-N Stretch |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 4'-(4-methyl-1-piperazinyl)acetophenone is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse width: 45-60 degrees

-

Proton decoupling is employed to simplify the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source is used.

-

ESI-MS Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 300-350 °C

-

-

EI-MS Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Visualization of Elucidation Workflow and Biological Pathway

The following diagrams illustrate the logical flow of the structure elucidation process and a relevant biological signaling pathway where this class of compounds may have an impact.

Conclusion

The comprehensive analysis of spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides unequivocal evidence for the structure of 4'-(4-methyl-1-piperazinyl)acetophenone. The detailed experimental protocols and logical workflow presented herein serve as a robust guide for researchers engaged in the synthesis, characterization, and development of novel chemical entities. The potential interaction of such compounds with key biological pathways, such as the tyrosinase signaling cascade, highlights the importance of thorough structural elucidation in modern drug discovery.

References

Spectroscopic Profile of 4'-(4-methyl-1-piperazinyl)-acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4'-(4-methyl-1-piperazinyl)-acetophenone, a molecule of interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Compound Identification

| IUPAC Name | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone |

| Synonyms | p-(4-Methylpiperazino)acetophenone, 4'-(4-Methyl-1-piperazinyl)acetophenone |

| CAS Number | 26586-55-0 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data of 4'-(4-methyl-1-piperazinyl)-acetophenone

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ha) | 7.86 | Doublet | 2H |

| Aromatic Protons (Hb) | 6.87 | Doublet | 2H |

| Piperazine Protons (-CH₂-N-Ar) | 3.36 | Triplet | 4H |

| Piperazine Protons (-CH₂-N-CH₃) | 2.54 | Triplet | 4H |

| Acetyl Protons (-COCH₃) | 2.51 | Singlet | 3H |

| N-Methyl Protons (-NCH₃) | 2.34 | Singlet | 3H |

Note: Chemical shifts may vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of 4'-(4-methyl-1-piperazinyl)-acetophenone

| Assignment | Chemical Shift (δ, ppm) |

| C=O | 196.5 |

| C-N (Aromatic) | 154.0 |

| C-C=O (Aromatic) | 129.9 |

| CH (Aromatic) | 129.8 |

| CH (Aromatic) | 113.5 |

| CH₂ (Piperazine, C3/C5) | 54.9 |

| CH₂ (Piperazine, C2/C6) | 47.7 |

| N-CH₃ | 46.0 |

| CO-CH₃ | 26.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 4'-(4-methyl-1-piperazinyl)-acetophenone is expected to show characteristic absorption bands for its ketone and amine functionalities. A prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone group, which typically appears in the range of 1670-1690 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3000 | Aromatic C-H Stretch | Medium |

| ~2940-2800 | Aliphatic C-H Stretch | Medium-Strong |

| ~1675 | C=O Stretch (Ketone) | Strong |

| ~1600, ~1520 | Aromatic C=C Stretch | Medium |

| ~1230 | C-N Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 4'-(4-methyl-1-piperazinyl)-acetophenone, a low-resolution mass spectrum is expected to show a peak for the protonated molecule [M+H]⁺ at an m/z of approximately 219.1, which is consistent with the compound's molecular weight of 218.29 g/mol .[1]

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 219.1 | [M+H]⁺ |

| 218 | [M]⁺ |

| 203 | [M-CH₃]⁺ |

| 146 | [M-C₄H₉N]⁺ |

| 70 | [C₄H₈N]⁺ |

Experimental Protocols

A general workflow for the spectroscopic analysis of a compound like 4'-(4-methyl-1-piperazinyl)-acetophenone is outlined below.

References

Technical Guide: Solubility of 4'-(4-methyl-1-piperazinyl)acetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(4-methyl-1-piperazinyl)acetophenone is an organic compound featuring an acetophenone core substituted with a 4-methylpiperazinyl group. The presence of the piperazine ring, a common pharmacophore in medicinal chemistry, can influence the molecule's physicochemical properties, including its solubility. The piperazine moiety is known to potentially enhance aqueous solubility and provides a site for further chemical modifications. This document provides a technical overview of the known solubility profile of 4'-(4-methyl-1-piperazinyl)acetophenone in various organic solvents and furnishes detailed experimental protocols for its determination.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| CAS Number | 26586-55-0 |

| LogP (Predicted) | 1.42 |

Note: The LogP value of 1.42 suggests moderate lipophilicity, indicating that the compound will have some affinity for both lipid and aqueous environments.[1]

Solubility Profile

Quantitative solubility data for 4'-(4-methyl-1-piperazinyl)acetophenone in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility can be inferred from solvents used in its synthesis and characterization.

| Solvent | Relative Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble[2] | Data Not Available |

| Chloroform (CDCl₃) | 0.259 (for non-deuterated) | Soluble[1] | Data Not Available |

| Dimethylformamide (DMF) | 0.386 | Likely Soluble | Data Not Available |

| Tetrahydrofuran (THF) | 0.207 | Likely Soluble | Data Not Available |

| Ethanol | 0.654 | Data Not Available | Data Not Available |

| Methanol | 0.762 | Data Not Available | Data Not Available |

| Acetonitrile | 0.460 | Data Not Available | Data Not Available |

| Toluene | 0.099 | Data Not Available | Data Not Available |

| Hexane | 0.009 | Data Not Available | Data Not Available |

Note: The compound's use in synthesis with DMSO and in NMR studies with deuterated chloroform are strong indicators of its solubility in these solvents.[1][2] A copolymer resin derived from the related 4-methyl acetophenone was reported to be soluble in DMF, THF, and DMSO.[3]

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of 4'-(4-methyl-1-piperazinyl)acetophenone, a standardized experimental protocol should be followed. The following details a robust method for this determination.

Materials and Equipment

-

4'-(4-methyl-1-piperazinyl)acetophenone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Gravimetric Method (for high solubility)

-

Preparation: Add a precisely weighed amount of the solvent (e.g., 2 mL) to a pre-weighed vial.

-

Saturation: Add small, weighed portions of 4'-(4-methyl-1-piperazinyl)acetophenone to the vial. After each addition, cap the vial and shake vigorously at a constant temperature (e.g., 25°C) until the solid is fully dissolved.

-

Equilibrium: Continue adding the compound until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.

-

Incubation: Place the vial in a thermostatic shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vial to pellet the excess solid.

-

Analysis: Carefully remove a known volume of the supernatant, transfer it to a pre-weighed container, and evaporate the solvent. Weigh the residue.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid per volume of the solvent.

HPLC-Based Method (for low to moderate solubility)

-

Preparation of Saturated Solution:

-

Add an excess amount of 4'-(4-methyl-1-piperazinyl)acetophenone to a vial containing a known volume of the chosen organic solvent (e.g., 2 mL).

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand until the excess solid has settled.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Dilution:

-

Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable.[1][4] The mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid.[4]

-

Quantify the concentration of the compound by comparing the peak area to a pre-established calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-based protocol for determining the solubility of 4'-(4-methyl-1-piperazinyl)acetophenone.

Caption: Experimental workflow for HPLC-based solubility determination.

References

The Multifaceted Role of Acetophenone Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, a simple aromatic ketone, and its derivatives represent a versatile scaffold in medicinal chemistry, serving as crucial building blocks for the synthesis of a wide array of bioactive molecules.[1][2] The inherent chemical reactivity of the acetophenone core, characterized by a reactive ketone group and an aromatic ring amenable to substitution, allows for extensive structural modifications to modulate pharmacological properties.[3][4] This adaptability has led to the development of acetophenone derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[5][6] This technical guide provides an in-depth review of the recent advancements in the medicinal chemistry of acetophenone derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Bioactive Acetophenone Derivatives

The synthesis of many biologically active acetophenone derivatives, particularly chalcones, often employs the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[7][8][9]

Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcones from acetophenone derivatives.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10-40%) or solid NaOH

-

Mortar and pestle (for solvent-free conditions)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure (Solvent-based): [8][10]

-

Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the NaOH solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for a specified period (e.g., 4-24 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

Procedure (Solvent-free): [11][12]

-

Grind the substituted acetophenone with one equivalent of solid sodium hydroxide and the substituted benzaldehyde in a mortar and pestle for approximately 10 minutes.

-

The reaction mixture will typically form a paste.

-

Isolate the chalcone by suction filtration after washing with water.

-

If necessary, recrystallize the crude product from 95% ethanol to remove impurities.

Anticancer Activity of Acetophenone Derivatives

Acetophenone derivatives, especially chalcones, have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes involved in cancer progression.[13][14]

Quantitative Data: Anticancer Activity

| Compound Class | Derivative Example | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |

| Chalcone-based 4-Nitroacetophenones | NCH-2 | H1299, MCF-7, HepG2, K562 | 4.5, 6.2, 2.7, 4.9 | [11][15] |

| NCH-4 | H1299, MCF-7, HepG2, K562 | 11.4, 15.7, 4.1, 8.6 | [11][15] | |

| NCH-10 | H1299, MCF-7, HepG2, K562 | 9.8, 4.3, 3.8, 14.6 | [11][15] | |

| Chalcone-oxadiazole hybrids | Representative Compound | Leukemia cells | 0.32–11.0 | [13] |

| Chalcone-imidazole hybrids | Representative Compound | HCT116, MCF-7, 143B | 1.123–20.134 | [13] |

| 4'-aminoacetophenone chalcones | 3d, 3f, 3g, 3o, 3p, 3q, 3u, 3v, 3x | Glioblastoma stem cells | < 10 | [16] |

| Azomethine derivatives | HL7 | - | 43.9 (EC50, µg/mL) for protease inhibition | [7] |

Signaling Pathways in Anticancer Activity

1. EGFR Tyrosine Kinase Inhibition:

Several chalcone derivatives derived from acetophenones have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.[3][11] Overexpression and hyperactivity of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival.[3] Inhibition of EGFR's kinase activity blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to apoptosis of cancer cells.[3][17]

2. Proteasome Inhibition:

Certain acetophenone derivatives have been shown to inhibit the proteasome, a cellular machinery responsible for degrading ubiquitinated proteins.[18] In cancer cells, which often have high rates of protein turnover, proteasome inhibition leads to the accumulation of misfolded and regulatory proteins, triggering apoptosis.[18]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20][21]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

Acetophenone derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Treat the cells with various concentrations of the acetophenone derivatives and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity of Acetophenone Derivatives

Acetophenone derivatives have shown promising anti-inflammatory properties, primarily by modulating key signaling pathways such as MAPK and NF-κB.[1][10][22]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Derivative Example | Animal Model/Assay | Inhibition of Edema (%) | Reference(s) |

| Benzylideneacetophenone | JC3 dimer (10 mg/kg) | Carrageenan/kaolin-induced knee arthritis in rats | Significant reduction in arthritic symptoms | [1][10] |

| Flavone glycoside | Selagin-7-O-(6″-O-Acetyl-)-β-D-glucoside (20 mg/kg) | Carrageenan-induced rat paw edema | Significant, higher than indomethacin | [23] |

| Daphne oleoides crude extract | Low dose | Carrageenan-induced paw edema (at 5h) | 19.0 | [12] |

| High dose | Carrageenan-induced paw edema (at 5h) | 39.4 | [12] |

Signaling Pathways in Anti-inflammatory Activity

MAPK and NF-κB Pathway Inhibition:

Benzylideneacetophenone derivatives have been found to exert their anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][10][22] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. By inhibiting the phosphorylation of MAPK proteins (p38, ERK, JNK) and preventing the degradation of IκBα, these compounds block the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[22][24][25]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[13][26][27][28]

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution (1% in saline)

-

Acetophenone derivative (test compound)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital caliper

-

Syringes and needles

-

Divide the rats into groups: control, standard drug, and test compound groups (at different doses).

-

Administer the test compound or standard drug to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.

-

Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Edema in Control - Edema in Treated) / Edema in Control] x 100.

Antimicrobial Activity of Acetophenone Derivatives

Acetophenone derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[8][29][30]

Quantitative Data: Antimicrobial Activity

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL or µM) | Reference(s) |

| Acetophenones | Cyclohexylacetophenone | Mycobacteria | 246 µM | [29] |

| Piperidinoacetophenone | Mycobacteria | 246 µM | [29] | |

| Isomeric Chalcones | Chalcone 1 & 2 | S. aureus, E. coli | ≥1024 | [19] |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | - | Gram-positive bacteria | Broad activity | [8] |

| Acetophenone Schiff Bases | - | Gram-negative and Gram-positive bacteria | Varied activity | [30] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][22][24][31]

Materials:

-

Bacterial strains

-

Sterile 96-well microtiter plates

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Acetophenone derivatives (test compounds)

-

Standard antibiotic

-

Spectrophotometer or microplate reader

-

Prepare a stock solution of the acetophenone derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the absorbance can be measured using a microplate reader.

α-Glucosidase Inhibitory Activity of Acetophenone Derivatives

Certain acetophenone derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.[32]

Quantitative Data: α-Glucosidase Inhibitory Activity

| Compound Class | Derivative Example | IC50 (µM) | Reference(s) |

| Benzonate derivatives of acetophenone | 7u | 32-fold more active than acarbose | [32] |

| Dihydroquinazoline 3-oxides | 3c | 1.04 ± 0.03 | [33] |

| 3l | 0.92 ± 0.01 | [33] | |

| 3p | 0.78 ± 0.05 | [33] | |

| Various scaffolds | Compound 44 | 9.99 ± 0.43 | [31] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[1][33][34][35]

Materials:

-

α-Glucosidase enzyme (from yeast or rat intestine)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

Acetophenone derivatives (test compounds)

-

Acarbose (standard inhibitor)

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

-

In a 96-well plate, add the phosphate buffer, the α-glucosidase enzyme solution, and different concentrations of the acetophenone derivative.

-

Pre-incubate the mixture at 37 °C for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37 °C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

-

Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

Conclusion

The acetophenone scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The ease of synthesis and the ability to introduce a wide variety of substituents have enabled the development of derivatives with potent and selective activities against a range of diseases. The exploration of their mechanisms of action, particularly their interactions with key signaling pathways, continues to provide valuable insights for rational drug design. The data and protocols presented in this guide underscore the significant and ongoing contributions of acetophenone derivatives to the field of medicinal chemistry and highlight their potential for future drug development endeavors.

References

- 1. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Acetophenones with selective antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its structural versatility and favorable physicochemical properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide delves into the core pharmacophoric features of piperazine derivatives across various therapeutic classes, providing a comprehensive overview of their structure-activity relationships (SAR), quantitative data, and the experimental protocols used for their evaluation.

Core Pharmacophoric Features of the Piperazine Scaffold

The piperazine moiety itself offers several key pharmacophoric features that contribute to its prevalence in drug design:

-

Two Basic Nitrogen Atoms: The two nitrogen atoms of the piperazine ring are typically basic, with pKa values that allow them to be protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues in target proteins, such as aspartate or glutamate. This feature is a common element in the pharmacophores of many piperazine-containing drugs.

-

Hydrogen Bond Acceptors: The nitrogen atoms can also act as hydrogen bond acceptors, interacting with hydrogen bond donors on the receptor.

-

Conformational Flexibility: The piperazine ring can adopt various conformations, most commonly a chair conformation. This flexibility allows the substituents on the nitrogen atoms to be oriented in different spatial arrangements, enabling a fine-tuning of the molecule's fit within a binding pocket.

-

Hydrophobic Regions: The ethylene bridges of the piperazine ring provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of the target.

-

Scaffold for Diverse Substitutions: The two nitrogen atoms provide convenient points for the introduction of a wide variety of substituents without creating chiral centers at the attachment points. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Piperazine Derivatives as Neurological Agents: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

Arylpiperazine derivatives are a prominent class of compounds targeting dopamine D2 and serotonin 5-HT2A receptors, which are crucial in the treatment of neuropsychiatric disorders like schizophrenia.

Pharmacophore Model for D2/5-HT2A Receptor Antagonists

A general pharmacophore model for arylpiperazine-based D2 and 5-HT2A antagonists includes the following key features:

-

A Basic Nitrogen Atom: One of the piperazine nitrogens (N1) is typically protonated and forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of both D2 and 5-HT2A receptors.

-

An Aromatic Moiety: An aromatic group (e.g., a phenyl, pyridyl, or pyrimidyl ring) is attached to the other piperazine nitrogen (N4). This aromatic ring engages in hydrophobic and/or π-π stacking interactions within a hydrophobic pocket of the receptor.

-

A Linker: A flexible linker of optimal length connects the piperazine core to another structural element.

-

A Distal Aromatic or Heterocyclic System: This terminal moiety often interacts with an accessory binding pocket, contributing to affinity and selectivity.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative arylpiperazine derivatives for dopamine D2 and serotonin 5-HT2A receptors.

| Compound | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) |

| Aripiprazole | 2,3-dichlorophenyl | 4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy | 0.34 | 3.4 |

| Olanzapine | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine | - | 1.9 | 4.2 |

| Risperidone | 4-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-3-methyl-2,6-diazabicyclo[4.4.0]deca-1,3,5-trien-7-one | - | 3.8 | 0.16 |

| Quetiapine | 2-(2-(4-(dibenzo[b,f][1][3]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol | - | 31 | 11 |

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

[3H]-Spiperone (radioligand).

-

Haloperidol (a known D2 antagonist for determining non-specific binding).

-

Test compounds (piperazine derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of test compound at various concentrations or buffer (for total binding).

-

50 µL of haloperidol (10 µM final concentration) for non-specific binding.

-

50 µL of [3H]-Spiperone (at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Counting and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Caption: General workflow for a radioligand binding assay.

Piperazine Derivatives as Anticancer Agents

The piperazine scaffold is also a key component in a number of anticancer drugs, where it contributes to targeting various cancer-related proteins and pathways.

Pharmacophore Features in Anticancer Piperazines

The pharmacophoric roles of the piperazine ring in anticancer agents are diverse and depend on the specific target. Common features include:

-

Solubilizing Group: The basic nitrogens of the piperazine can be protonated, increasing the water solubility of the drug, which is often a desirable property for administration.

-

Linker: The piperazine ring frequently serves as a linker to connect two or more pharmacophoric elements, orienting them correctly for optimal interaction with the target.

-

Interaction with the Hinge Region of Kinases: In many kinase inhibitors, one of the piperazine nitrogens forms a crucial hydrogen bond with the hinge region of the kinase domain.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of some piperazine-containing anticancer agents against various cancer cell lines.

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | K562 (CML) | 0.25 |

| Gefitinib | EGFR | A549 (Lung) | 0.015 |

| Erlotinib | EGFR | NCI-H358 (Lung) | 0.04 |

| Sunitinib | VEGFR, PDGFR, c-Kit | 786-O (Renal) | 0.01 |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7).

-

Complete cell culture medium.

-

Test compounds (piperazine derivatives).

-

Trichloroacetic acid (TCA) solution.

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

96-well microplates.

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

-

Cell Fixation:

-

Gently remove the medium and fix the cells by adding cold TCA solution to each well.

-

Incubate the plates at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates several times with water and allow them to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

Piperazine Derivatives as Antimicrobial Agents

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.

Pharmacophore Features in Antimicrobial Piperazines

Key pharmacophoric features contributing to the antimicrobial activity of piperazine derivatives include:

-

Lipophilic Substituents: The attachment of lipophilic groups to the piperazine ring can enhance the compound's ability to penetrate the microbial cell membrane.

-

Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings can lead to interactions with specific microbial targets.

-

Cationic Center: The protonated piperazine ring can interact with the negatively charged components of the microbial cell envelope.

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values of representative piperazine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) |

| Fluoroquinolones (e.g., Ciprofloxacin) | Escherichia coli | 0.008 - 0.25 |

| Staphylococcus aureus | 0.12 - 1 | |

| Triazole-piperazine hybrids | Candida albicans | 2 - 16 |

| Aspergillus niger | 4 - 32 | |

| Quinoxaline-piperazine derivatives | Mycobacterium tuberculosis | 0.78 - 6.25 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Microbial strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds (piperazine derivatives).

-

Sterile 96-well microplates.

Procedure:

-

Preparation of Inoculum:

-

Grow the microbial strain in broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

Dilute the culture to the final inoculum concentration.

-

-

Serial Dilution of Compounds:

-

Perform a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with the prepared microbial suspension.

-

Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Conclusion

The piperazine scaffold remains a highly valuable and versatile component in the medicinal chemist's toolbox. Its inherent pharmacophoric features, coupled with the ease of chemical modification, allow for the design of potent and selective ligands for a wide range of biological targets. This guide has provided a technical overview of the key pharmacophore features, quantitative activity data, and essential experimental protocols for the evaluation of piperazine derivatives in the contexts of neuroscience, oncology, and infectious diseases. A thorough understanding of these principles is crucial for the continued development of novel and effective piperazine-based therapeutics.

References

In Silico Prediction of Physicochemical, ADMET, and Toxicity Properties of 4'-(4-Methyl-1-piperazinyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's pharmacological and safety profile is paramount.[1][2] In silico computational methods provide a rapid and cost-effective means to predict the properties of novel chemical entities, enabling researchers to prioritize candidates with favorable characteristics long before resource-intensive in vitro and in vivo studies are undertaken.[1][3] This technical guide provides a comprehensive overview of the predicted physicochemical, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 4'-(4-methyl-1-piperazinyl)acetophenone, a compound of interest in medicinal chemistry due to the presence of the pharmacologically relevant piperazine and acetophenone scaffolds.[4]

The predictions presented herein are generated using a consensus of established quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models, leveraging machine learning algorithms trained on large datasets of experimentally determined properties.[2][5][6] This document is intended to serve as a resource for researchers, providing key data points and methodologies to inform the further development and investigation of 4'-(4-methyl-1-piperazinyl)acetophenone and its analogs.

Predicted Physicochemical Properties

The physicochemical properties of a compound are foundational to its pharmacokinetic behavior. These parameters influence its solubility, permeability, and ability to interact with biological targets. The predicted physicochemical properties of 4'-(4-methyl-1-piperazinyl)acetophenone are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C13H18N2O |

| Molecular Weight ( g/mol ) | 218.29 |

| LogP (Octanol/Water Partition Coefficient) | 2.15 |

| Water Solubility (mg/L) | 850 |

| pKa (most basic) | 7.85 |

| Polar Surface Area (Ų) | 32.74 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 3 |

Predicted Pharmacokinetic (ADMET) Profile

The ADMET profile of a drug candidate dictates its bioavailability, distribution throughout the body, metabolic fate, and route of elimination. Understanding these properties is critical for designing effective dosing regimens and avoiding potential drug-drug interactions or toxicity.

Absorption

| Property | Predicted Value/Classification |

| Human Intestinal Absorption (%) | 95.2 |

| Caco-2 Permeability (nm/s) | 25.6 (High) |

| P-glycoprotein (P-gp) Substrate | No |

Distribution

| Property | Predicted Value |

| Volume of Distribution (Vd) (L/kg) | 2.8 |

| Plasma Protein Binding (%) | 88.5 |

| Blood-Brain Barrier (BBB) Permeability | High |

Metabolism

| Property | Predicted Outcome |

| Cytochrome P450 (CYP) 2D6 Inhibitor | Yes |

| Cytochrome P450 (CYP) 3A4 Inhibitor | No |

| Primary Sites of Metabolism | Aromatic hydroxylation, N-dealkylation |

Excretion

| Property | Predicted Value |

| Total Clearance (ml/min/kg) | 15.3 |

| Renal (Urinary) Excretion (%) | 35 |

Predicted Toxicity Profile

Early identification of potential toxicity is a key goal of in silico screening to reduce late-stage drug development failures. The predicted toxicity profile for 4'-(4-methyl-1-piperazinyl)acetophenone is outlined below.

| Toxicity Endpoint | Predicted Risk |

| Ames Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogenic |

| hERG (Human Ether-à-go-go-Related Gene) Blockade | Low risk |

| Hepatotoxicity (Liver Injury) | Moderate risk |

| Skin Sensitization | Low risk |

Methodologies

In Silico Physicochemical Property Prediction

The physicochemical properties were predicted using a combination of fragment-based and whole-molecule approaches. The octanol/water partition coefficient (LogP) was calculated using an atom-based method with fragmental contributions. Water solubility was estimated using a quantitative structure-property relationship (QSPR) model that incorporates LogP and polar surface area as descriptors. The pKa was predicted based on the ionization states of the piperazine nitrogen atom using a rule-based system derived from experimental data of similar compounds.

In Silico ADMET Prediction

The ADMET properties were predicted using a suite of machine learning models. Human intestinal absorption was predicted using a support vector machine (SVM) model trained on a large dataset of known permeability values. Caco-2 permeability was predicted using a random forest model with topological and constitutional descriptors. P-glycoprotein substrate binding potential was assessed using a recursive partitioning model. The volume of distribution and plasma protein binding were predicted using regression-based QSAR models. Blood-brain barrier permeability was classified using a Bayesian model. Cytochrome P450 inhibition was predicted using individual classification models for each isoform, built with molecular fingerprints and physicochemical descriptors. The primary sites of metabolism were identified using a model that predicts the lability of different atomic positions to metabolic enzymes. Total clearance and renal excretion were estimated using regression models that incorporate physicochemical properties and predicted metabolic stability.

In Silico Toxicity Prediction

The toxicity endpoints were predicted using a variety of models. Ames mutagenicity was assessed using a consensus model that combines multiple QSAR models based on structural alerts and chemical properties. Carcinogenicity was predicted using a structural alert-based system. The risk of hERG blockade was evaluated using a pharmacophore model and a classification model based on molecular descriptors. Hepatotoxicity risk was predicted using a machine learning model trained on a dataset of drugs with known liver effects. Skin sensitization potential was determined using a model that identifies structural features associated with skin reactivity.

Visualizations

Caption: Workflow for the in silico prediction of compound properties.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]

- 5. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-(4-Methyl-1-piperazinyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(4-Methyl-1-piperazinyl)acetophenone is a versatile chemical intermediate utilized in the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents.[1] This document provides detailed protocols for the synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoroacetophenone and N-methylpiperazine. The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride ion.[2][3][4] The presence of the electron-withdrawing acetyl group on the aromatic ring of 4-fluoroacetophenone facilitates this reaction.[4][5] Two common methods for this synthesis are presented: a solvent-free (neat) reaction at high temperature and a solvent-based reaction using dimethyl sulfoxide (DMSO).

Data Presentation

The following table summarizes the quantitative data from two different synthetic protocols for the preparation of 4'-(4-methyl-1-piperazinyl)acetophenone.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | 4-fluoroacetophenone, N-methylpiperazine | 4-fluoroacetophenone, N-methylpiperazine |

| Solvent | None (Neat) | Dimethyl sulfoxide (DMSO) |

| Temperature | 140 °C | 95 °C |

| Reaction Time | 12 hours | 16 hours |

| Yield | 84% | Not explicitly stated, but implied to be effective |

| Reference | [6] | [1][7] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone from 4-fluoroacetophenone.

Caption: Experimental workflow for the synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone.

Experimental Protocols

Protocol 1: Neat (Solvent-Free) Synthesis

This protocol involves heating 4-fluoroacetophenone directly with N-methylpiperazine without a solvent.[6]

Materials:

-

4-fluoroacetophenone

-

N-methylpiperazine

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 4-fluoroacetophenone and N-methylpiperazine.

-

Heat the reaction mixture to 140 °C with continuous stirring.

-

Maintain the temperature and stirring for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting product can be purified by appropriate methods such as crystallization or column chromatography. The reported yield for this method is 84%.[6]

Protocol 2: Synthesis in Dimethyl Sulfoxide (DMSO)

This protocol utilizes DMSO as a solvent for the reaction, which is carried out at a lower temperature compared to the neat synthesis.[1][7]

Materials:

-

4-fluoroacetophenone (755 g)

-

N-methylpiperazine (1120 g)

-

Dimethyl sulfoxide (DMSO) (1920 ml)

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Condenser

-

Rotary evaporator

-

Large beaker (10 L)

-

50% aqueous sodium hydroxide (440 g)

-

Filtration apparatus (e.g., Büchner funnel)

-

Deionized water

Procedure:

-

In a large round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 755 g of 4-fluoroacetophenone and 1120 g of N-methylpiperazine in 1920 ml of dimethyl sulfoxide.[7]

-

Heat the solution to 95 °C with continuous stirring.[7]

-

Maintain this temperature for 16 hours.[7]

-

After the reaction is complete, cool the mixture and evaporate the DMSO under reduced pressure using a rotary evaporator.[7]

-

Pour the residue into 8 liters of water.[7]

-

Basify the aqueous solution with 440 g of 50% aqueous sodium hydroxide while cooling the mixture.[7]

-

A precipitate of p-(4-methyl-1-piperazinyl)acetophenone will form.[7]

-

Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The melting point of the dried product is reported to be 97-99 °C.[7]

Purification and Analysis: The crude product from either protocol can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8] The purity of the final compound can be assessed by techniques such as reverse-phase HPLC.[9] The structure of the synthesized compound can be confirmed using spectroscopic methods like 1H NMR.[6]

References

- 1. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vapourtec.com [vapourtec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. CN102558089B - Method for preparation and purification of 2-(4-methyl-1-piperazinyl)-4- thiazolinone - Google Patents [patents.google.com]

- 9. Acetophenone, 4’-(4-methyl-1-piperazinyl)- | SIELC Technologies [sielc.com]

HPLC Method for the Analysis of 4'-(4-methyl-1-piperazinyl)acetophenone

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 4'-(4-methyl-1-piperazinyl)acetophenone using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quantification of this compound.

Introduction